molecular formula C14H13Cl2N3O B6440429 1-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-imidazole CAS No. 2549044-63-3

1-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-imidazole

Cat. No.: B6440429
CAS No.: 2549044-63-3
M. Wt: 310.2 g/mol
InChI Key: OURNFQFEQCCBRL-UHFFFAOYSA-N
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Description

1-{[1-(2,4-Dichlorobenzoyl)azetidin-3-yl]methyl}-1H-imidazole is a heterocyclic compound featuring a unique hybrid structure combining an imidazole core, an azetidine ring, and a 2,4-dichlorobenzoyl substituent. The azetidine ring (a four-membered nitrogen-containing heterocycle) is linked to the imidazole moiety via a methyl group, while the 2,4-dichlorobenzoyl group is attached to the azetidine nitrogen.

For example, coupling reactions involving azetidine intermediates (e.g., 1-(azetidin-3-yl)imidazole derivatives ) with 2,4-dichlorobenzoyl chloride under nucleophilic acyl substitution conditions could yield the target compound. Such methods align with procedures described for similar imidazole-azetidine hybrids .

Properties

IUPAC Name

(2,4-dichlorophenyl)-[3-(imidazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3O/c15-11-1-2-12(13(16)5-11)14(20)19-7-10(8-19)6-18-4-3-17-9-18/h1-5,9-10H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURNFQFEQCCBRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=C(C=C2)Cl)Cl)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-imidazole involves multiple steps, starting with the preparation of the azetidine ring and subsequent functionalization with the imidazole moiety. The synthetic route typically includes:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-imidazole can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

1-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-imidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The 2,4-dichlorobenzoyl group may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Imidazole Derivatives

Compound Name Core Structure Substituents Key Structural Differences
Target Compound Imidazole-Azetidine 2,4-Dichlorobenzoyl, methyl linker Azetidine ring with dichlorobenzoyl
1-(Azetidin-3-yl)-2-methyl-1H-imidazole Imidazole-Azetidine Methyl group on imidazole No benzoyl substituent
C1 (Imidazole-Triazole hybrid) Imidazole-Triazole 4',5'-Diphenyl groups Triazole core instead of azetidine
Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) Fe(III) Thiourea-Fe complex 2,4-Dichlorobenzoyl, methylthiourea Thiourea-Fe coordination, no azetidine
2-Methyl-1-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-1H-imidazole Imidazole-Azetidine Trifluoromethyltriazolopyridazine Triazolopyridazine substituent

Key Observations :

  • The 2,4-dichlorobenzoyl group increases lipophilicity relative to unsubstituted benzyl analogs , which may improve membrane permeability.

Pharmacological and Physicochemical Properties

Table 2: Bioactivity and Physicochemical Data

Compound Name Bioactivity LogP* Molecular Weight (g/mol) Key Interactions
Target Compound Potential anticancer (inferred) ~3.5 365.23 Hydrogen bonding, hydrophobic
Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) Fe(III) Anticancer (Binding affinity: -7.76 kcal/mol) N/A 597.12 4 H-bonds, 12 hydrophobic interactions
Imidazole-Triazole Hybrids (C1–C9) Antibacterial, Antifungal ~2.8–4.0 450–600 π-π stacking, dipole interactions
1-(2-Chloropyrimidin-4-yl)-1H-benzo[d]imidazole Not reported 2.1 230.65 Halogen bonding (Cl)

Notes:

  • The target compound’s dichlorobenzoyl group may enhance binding to hydrophobic pockets in enzymes or receptors, similar to the iron(III) thiourea complex .
  • Azetidine-containing analogs (e.g., ) exhibit moderate permeability (Caco2: 53.64% ), suggesting favorable oral bioavailability.

Biological Activity

1-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-imidazole is a synthetic compound categorized as an imidazole derivative. Its unique structure, which includes an azetidine ring and a 2,4-dichlorobenzoyl group, positions it as a potential candidate for various biological applications, including antimicrobial, antifungal, and anticancer activities.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Azetidine Ring : This is typically achieved through cyclization reactions of suitable precursors.
  • Acylation with 2,4-Dichlorobenzoyl Chloride : The azetidine derivative undergoes acylation in the presence of a base.
  • Coupling with Imidazole : The final step involves the reaction of the azetidine derivative with imidazole under controlled conditions to yield the target compound.

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been shown to inhibit the growth of various bacterial strains. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Antifungal Activity

In vitro studies suggest that this compound may also possess antifungal properties. Similar imidazole derivatives have been effective against fungi by inhibiting ergosterol synthesis, a critical component of fungal cell membranes.

Anticancer Potential

The anticancer properties of imidazole derivatives are well-documented. For example, compounds with similar structures have been found to inhibit farnesyltransferase (FT), an enzyme implicated in cancer cell proliferation. The structure-activity relationship (SAR) studies indicate that modifications in the side chains can enhance potency against cancer cell lines such as MCF-7 and HCT-116 .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The imidazole ring is known to interact with various enzymes and receptors, potentially modulating their activity.
  • Binding Affinity : The presence of the 2,4-dichlorobenzoyl group may enhance binding affinity and specificity for biological targets .

Case Studies

Several studies have investigated the biological effects of imidazole derivatives:

  • Anticancer Efficacy : A study reported that certain imidazole derivatives demonstrated IC50 values in the low micromolar range against breast cancer cells (MCF-7), indicating potent anticancer activity .
CompoundIC50 (µM)Cancer Cell Line
124MCF-7
243.4T47D
327.3HCT-116
  • Antimicrobial Activity : Another investigation showed that similar compounds exhibited broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the optimal synthetic routes for 1-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-imidazole, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. Key steps include:

  • Azetidine ring functionalization : Reacting 2,4-dichlorobenzoyl chloride with azetidine derivatives under anhydrous conditions (e.g., THF or DCM) at 0–25°C to form the 1-(2,4-dichlorobenzoyl)azetidine intermediate .
  • Imidazole coupling : Introducing the imidazole moiety via alkylation or Mitsunobu reaction, using catalysts like copper(I)/2-pyridonate for regioselectivity .
  • Optimization : Adjusting solvent polarity (e.g., DMF for polar intermediates), temperature (40–80°C for coupling efficiency), and stoichiometric ratios (1:1.2 for nucleophile:electrophile) to improve yield (>75%) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1H/13C NMR (DMSO-d6 or CDCl3) confirms regiochemistry of the azetidine and imidazole moieties. Key signals: δ 7.5–8.0 ppm (aromatic protons), δ 3.5–4.5 ppm (azetidine CH2) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 350.2 [M+H]+) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .

Q. How can researchers evaluate the compound’s solubility and stability under experimental conditions?

  • Solubility screening : Test in DMSO (stock solutions), followed by dilution in PBS (pH 7.4) or cell culture media. Poor aqueous solubility (<0.1 mg/mL) may require formulation with cyclodextrins .
  • Stability assays : Incubate at 37°C for 24–72 hours; monitor degradation via LC-MS. Hydrolytic instability of the dichlorobenzoyl group may necessitate inert atmospheres .

Q. What safety protocols are recommended for handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis due to potential release of HCl gas (from benzoyl chloride intermediates) .
  • Waste disposal : Neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?

  • Substituent effects : Introduce electron-withdrawing groups (e.g., -NO2) on the benzoyl ring to improve receptor binding affinity. Compare IC50 values in enzyme inhibition assays .
  • Azetidine ring rigidity : Replace azetidine with pyrrolidine to assess conformational flexibility’s impact on pharmacokinetics .

Q. What advanced structural analysis methods confirm the compound’s geometry and interactions?

  • X-ray crystallography : Resolve crystal structures (CCDC references) to validate bond angles and intermolecular interactions (e.g., π-π stacking of imidazole rings) .
  • Computational modeling : Density functional theory (DFT) simulations (B3LYP/6-31G*) predict electrostatic potential surfaces for docking studies .

Q. How should researchers address contradictions in experimental data, such as variable biological activity across studies?

  • Control experiments : Verify compound purity via elemental analysis (C, H, N within ±0.4% of theoretical values) .
  • Replication : Test activity in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Statistical rigor : Use ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) .

Q. What methodologies are suitable for assessing the compound’s biological activity in vitro?

  • Enzyme inhibition assays : Measure IC50 against target enzymes (e.g., cytochrome P450) using fluorogenic substrates .
  • Cytotoxicity screening : MTT assays (48-hour exposure) in cancer cell lines, with EC50 calculations .

Q. How can metabolic pathways and degradation products be identified?

  • Microsomal incubation : Use liver microsomes (human/rat) with NADPH cofactor; analyze metabolites via UPLC-QTOF-MS .
  • Degradant profiling : Forced degradation under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions .

Q. What advanced spectroscopic techniques resolve ambiguities in tautomeric or isomeric forms?

  • 2D NMR (COSY, NOESY) : Detect through-space correlations to distinguish between tautomers (e.g., imidazole N-H vs. azetidine CH2) .
  • Variable-temperature NMR : Monitor dynamic processes (e.g., ring puckering) at −40°C to 80°C .

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